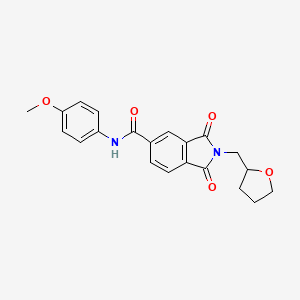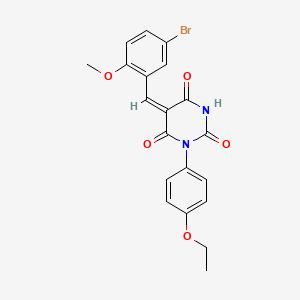![molecular formula C22H21NO5S B5206145 5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206145.png)
5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a synthetic compound that has been widely studied for its potential use in various fields of research. This compound is a member of the thiazolidinedione class of drugs, which are known for their insulin-sensitizing and anti-diabetic properties.
Wirkmechanismus
The mechanism of action of TZD involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. TZD acts as a PPARγ agonist, which leads to the activation of various downstream signaling pathways that result in improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth.
Biochemical and physiological effects:
The biochemical and physiological effects of TZD are diverse and depend on the specific research application. In diabetes research, TZD has been shown to improve glucose tolerance, reduce insulin resistance, and increase adiponectin levels. In cancer research, TZD has been shown to induce apoptosis, inhibit cell cycle progression, and reduce angiogenesis. In inflammation research, TZD has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TZD in lab experiments is its well-established mechanism of action and extensive research history. This makes it a reliable and well-understood compound for use in various research applications. However, one limitation of TZD is its potential toxicity and side effects, which can vary depending on the specific research application and dosage used.
Zukünftige Richtungen
There are several future directions for TZD research, including the development of new TZD derivatives with improved efficacy and reduced toxicity, the investigation of TZD's potential use in other fields of research such as neurodegenerative diseases and cardiovascular disease, and the exploration of TZD's potential use in combination therapies with other drugs. Additionally, further research is needed to fully understand the molecular mechanisms underlying TZD's diverse effects and to identify new targets for TZD-based therapies.
Conclusion:
In conclusion, TZD is a synthetic compound that has been extensively studied for its potential use in various fields of research. Its well-established mechanism of action and diverse effects make it a promising compound for use in various research applications. However, its potential toxicity and side effects must be carefully considered in lab experiments. Future research directions for TZD include the development of new derivatives with improved efficacy and reduced toxicity, investigation of its potential use in other fields of research, and further exploration of its molecular mechanisms of action.
Synthesemethoden
The synthesis of TZD involves the reaction of 2,4-thiazolidinedione with 4-allyl-2-methoxyphenol and 2-(2-bromoethoxy)benzaldehyde in the presence of potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
TZD has been extensively studied for its potential use in various fields of research, including diabetes, cancer, and inflammation. In diabetes research, TZD has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. In cancer research, TZD has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, TZD has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(5Z)-5-[[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-3-6-15-9-10-18(19(13-15)26-2)28-12-11-27-17-8-5-4-7-16(17)14-20-21(24)23-22(25)29-20/h3-5,7-10,13-14H,1,6,11-12H2,2H3,(H,23,24,25)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDFMAAANSLIOK-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-phenylpropanamide](/img/structure/B5206065.png)
![N-{[(1-benzyl-2-phenylethyl)amino]carbonyl}propanamide](/img/structure/B5206073.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-pentylglycinamide](/img/structure/B5206089.png)
![4-chloro-3-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5206095.png)
![sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)

![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)
![2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5206125.png)


![3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5206137.png)
![3-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5206138.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)